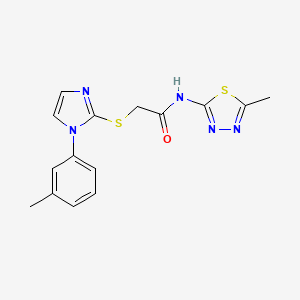
N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-((1-(m-tolyl)-1H-imidazol-2-yl)thio)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-((1-(m-tolyl)-1H-imidazol-2-yl)thio)acetamide is a useful research compound. Its molecular formula is C15H15N5OS2 and its molecular weight is 345.44. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-((1-(m-tolyl)-1H-imidazol-2-yl)thio)acetamide is a compound that belongs to the class of thiadiazole derivatives, which have been extensively studied for their diverse biological activities. This article reviews the available literature on the biological activity of this compound, focusing on its antimicrobial, anticancer, and other pharmacological properties.
Chemical Structure and Properties
The compound's structure can be described as follows:
- Molecular Formula : C₁₃H₁₄N₄S₂
- Molecular Weight : 298.4 g/mol
- SMILES Notation : CC(=O)N(Cc1cnc[nH]1)c2ncc(s2)C(=S)N(C)c3ccccc3
This configuration allows for unique interactions with biological targets, contributing to its pharmacological effects.
Antimicrobial Activity
Research has shown that derivatives of 1,3,4-thiadiazole exhibit significant antimicrobial properties. For instance:
- A study by Shafiee et al. demonstrated that various 1,3,4-thiadiazole derivatives displayed effective activity against a range of pathogens including Staphylococcus aureus, Escherichia coli, and Clostridium difficile .
- The compound is hypothesized to share similar mechanisms due to its structural features, which may enhance its efficacy against Gram-positive and Gram-negative bacteria.
Anticancer Activity
Thiadiazole derivatives have also been investigated for their anticancer potential:
- A review highlighted that compounds containing the thiadiazole moiety showed promising results in various cancer models. For example, some derivatives were found to decrease the viability of human leukemia cells and induce apoptosis .
- Specific studies have indicated that thiadiazole compounds can inhibit tumor growth in xenograft models, suggesting a potential therapeutic application in oncology .
Case Studies and Research Findings
Several studies provide insights into the biological activity of thiadiazole derivatives:
The biological activity of this compound is likely attributed to its ability to interact with specific cellular targets:
- Antimicrobial Mechanism : Thiadiazoles may disrupt bacterial cell wall synthesis or interfere with metabolic pathways essential for bacterial growth.
- Anticancer Mechanism : The induction of apoptosis and inhibition of cell proliferation are critical pathways through which these compounds exert their anticancer effects.
Properties
IUPAC Name |
2-[1-(3-methylphenyl)imidazol-2-yl]sulfanyl-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N5OS2/c1-10-4-3-5-12(8-10)20-7-6-16-15(20)22-9-13(21)17-14-19-18-11(2)23-14/h3-8H,9H2,1-2H3,(H,17,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JYMYHTDJRFBQBN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)N2C=CN=C2SCC(=O)NC3=NN=C(S3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N5OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














